molecular formula C14H15Cl2NO4 B3961245 4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

Cat. No. B3961245
M. Wt: 332.2 g/mol
InChI Key: DEVKFZDTYBKBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid, also known as DCFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCFB is a member of the family of compounds known as furanones, which are known to have a variety of biological activities. In

Mechanism of Action

DCF inhibits the activity of ACAT by binding to the enzyme and preventing it from catalyzing the formation of cholesterol esters. This leads to a decrease in the amount of cholesterol that is stored in cells and an increase in the amount of free cholesterol in the bloodstream. DCF also inhibits the activity of certain enzymes involved in inflammation and tumor growth, although the exact mechanisms are not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid are complex and depend on the specific experimental conditions. In general, this compound has been shown to decrease the amount of cholesterol stored in cells and increase the amount of free cholesterol in the bloodstream. This compound also has anti-inflammatory and anti-tumor properties, although the exact mechanisms are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid in lab experiments is its potency as an inhibitor of ACAT. This allows researchers to study the function of this enzyme in greater detail. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid. One area of interest is the development of this compound analogs with improved potency and selectivity for ACAT inhibition. Another area of interest is the study of this compound in animal models of disease, to better understand its potential therapeutic applications. Finally, the use of this compound as a tool for studying the function of other enzymes involved in cholesterol metabolism and inflammation is an area of ongoing research.

Scientific Research Applications

DCF is widely used in scientific research as a tool for studying the function of certain enzymes. Specifically, 4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the metabolism of cholesterol. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

4-(3,4-dichloroanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c15-10-4-3-8(6-11(10)16)17-14(20)9(7-13(18)19)12-2-1-5-21-12/h3-4,6,9,12H,1-2,5,7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVKFZDTYBKBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 3
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 4
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(3,4-dichlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.